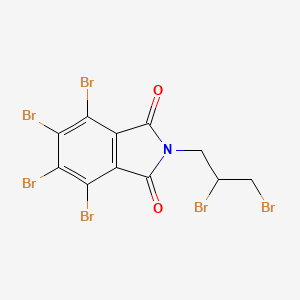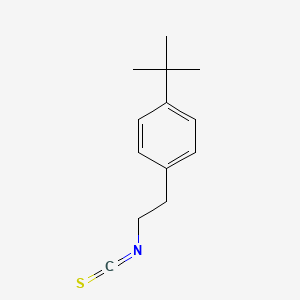
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is a complex organic compound with a unique structure. It consists of a benzene ring substituted with a 1,1-dimethylethyl group and a 2-isothiocyanatoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- typically involves multiple steps One common method includes the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 1,1-dimethylethyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-4-(2-isocyanatoethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(2-aminomethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(2-hydroxyethyl)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and biology.
Propiedades
Número CAS |
184003-55-2 |
|---|---|
Fórmula molecular |
C13H17NS |
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C13H17NS/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3 |
Clave InChI |
QVVICWSFQKFSEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


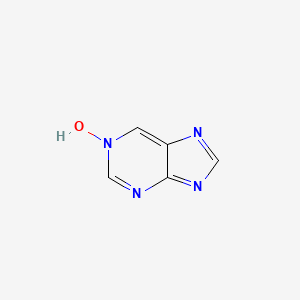
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
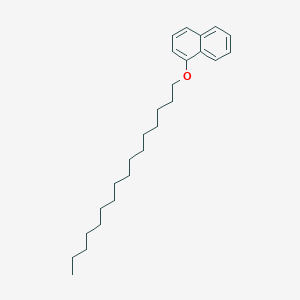
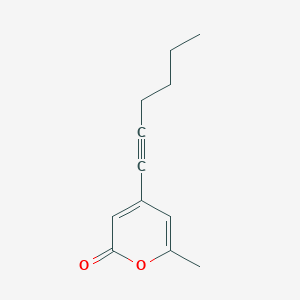
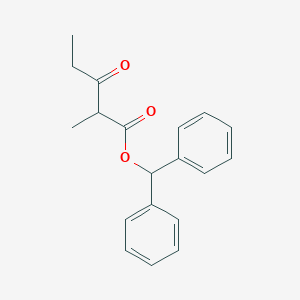
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
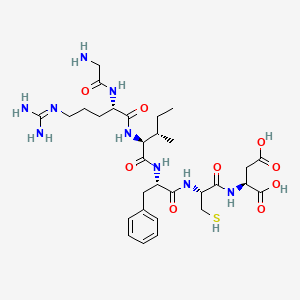


![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
